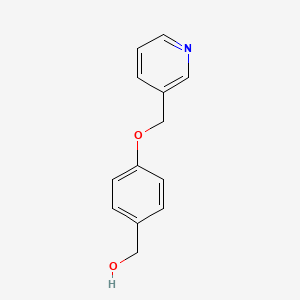

4-(Pyridin-3-ylmethoxy)benzyl alcohol

Description

Key Nomenclature and Identifiers

This nomenclature reflects the hierarchical arrangement of functional groups and substituents, prioritizing the benzyl alcohol core over the pyridine-derived substituent.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₁₃NO₂ , derived from the combination of a benzyl alcohol fragment (C₇H₇O) and a 3-pyridinylmethoxy group (C₆H₅NO).

Molecular Properties

The compound’s molecular weight aligns with its structural components, including the aromatic rings and oxygen-containing functional groups.

Crystallographic Data and Three-Dimensional Conformational Analysis

While specific crystallographic data for this compound are not publicly available, its three-dimensional conformation can be inferred from analogous compounds.

Structural Features

Benzyl Alcohol Core :

Pyridin-3-ylmethoxy Substituent :

Theoretical Conformational Analysis

- Bond Lengths :

- Dihedral Angles :

Comparative Structural Analysis with Ortho- and Para-Substituted Pyridine Analogues

The position of the pyridinylmethoxy substituent significantly impacts the compound’s electronic and steric properties. Below is a comparative analysis with ortho- and para-substituted analogues.

Substituent Position and Electronic Effects

| Substituent Position | Electronic Influence | Steric Effects | Reactivity |

|---|---|---|---|

| Meta (3-position) | Moderate electron-withdrawing via pyridine’s nitrogen | Minimal steric hindrance | Enhanced electrophilic aromatic substitution |

| Ortho (2-position) | Strong electron-withdrawing due to proximity to nitrogen | Increased steric clash with adjacent groups | Reduced reactivity in substitution reactions |

| Para (4-position) | Weak electron-withdrawing; resonance stabilization | Moderate steric interactions | Balanced reactivity |

For example, para-substituted derivatives (e.g., 4-(pyridin-4-ylmethoxy)benzyl alcohol) exhibit weaker electron-withdrawing effects compared to meta-substituted analogues, altering their reactivity in nucleophilic substitution.

Comparative Reactivity in Functionalization

| Reaction Type | Meta-Substituted | Ortho-Substituted | Para-Substituted |

|---|---|---|---|

| Oxidation of -OH | High yield of ketone | Moderate yield | Low yield due to steric hindrance |

| Ether Formation | Stable ether linkages | Instability in polar solvents | Stable ether linkages |

The meta-substituted compound demonstrates superior stability in polar solvents, attributed to reduced steric strain and optimized electronic distribution.

Properties

IUPAC Name |

[4-(pyridin-3-ylmethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-9-11-3-5-13(6-4-11)16-10-12-2-1-7-14-8-12/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSJGHNKAZXTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651496 | |

| Record name | {4-[(Pyridin-3-yl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020999-76-1 | |

| Record name | {4-[(Pyridin-3-yl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Nucleophilic Substitution of Benzyl Alcohol Derivatives

2.1 Starting Materials and Reaction Conditions

- Starting materials: 4-hydroxybenzyl alcohol or 4-(hydroxy)benzaldehyde derivatives and 3-pyridinemethanol or 3-pyridinemethyl halides.

- Base: Potassium carbonate (K2CO3) or other mild inorganic bases.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

- Mechanism: The reaction proceeds via nucleophilic substitution where the phenolic hydroxyl group attacks an activated pyridin-3-ylmethyl electrophile, or vice versa, to form the ether bond.

- The phenolic component (e.g., 4-hydroxybenzyl alcohol) is dissolved in DMF with K2CO3.

- 3-Pyridinemethyl halide (e.g., bromide or chloride) is added slowly.

- The mixture is stirred at elevated temperature (often 60–100 °C) for several hours.

- After completion, the reaction mixture is quenched, extracted, and purified by chromatography or crystallization.

2.3 Example from Related Compounds

- A closely related compound, 4-methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde, is synthesized by reacting 4-methoxybenzaldehyde with 3-pyridinemethanol under basic conditions, typically using K2CO3 in DMF, proceeding via nucleophilic substitution to form the ether linkage.

Reduction of Aldehyde Intermediates to Benzyl Alcohol

In some synthetic routes, the benzyl alcohol functionality is introduced by reduction of the corresponding benzaldehyde intermediate.

3.1 Oxidation-Reduction Sequence

- The aldehyde precursor (such as 4-(pyridin-3-ylmethoxy)benzaldehyde) is first synthesized.

- Reduction is then carried out using hydride reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- The reaction conditions typically involve mild temperatures and protic solvents like methanol or ethanol.

- This two-step sequence allows for selective formation of the ether bond at the aldehyde stage, followed by clean reduction to the alcohol.

- It provides a controlled method to obtain the benzyl alcohol functionality without over-reduction or side reactions.

Chlorination and Subsequent Functionalization of Benzyl Alcohols

Some synthetic pathways involve chlorination of benzyl alcohol derivatives to benzyl chlorides, which are then subjected to nucleophilic substitution.

- 4-(Methylthio)benzyl alcohol is chlorinated using concentrated hydrochloric acid in an organic solvent like toluene at 10–40 °C.

- Reaction times range from 1 to 4 hours.

- The benzyl chloride intermediate is isolated by neutralization and solvent removal.

- The benzyl chloride can be reacted with nucleophiles such as alkali metal cyanides or pyridin-3-ylmethanol derivatives to form the ether linkage.

- Phase transfer catalysts may be used to enhance reaction rates.

- This method is adaptable for preparing benzyl ethers including 4-(pyridin-3-ylmethoxy)benzyl alcohol by substituting the chloride with the pyridin-3-ylmethoxy nucleophile.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | 4-Hydroxybenzyl alcohol + 3-pyridinemethyl halide, K2CO3, DMF, 60–100 °C | Direct, high selectivity | Requires halide precursor |

| Reduction of aldehyde intermediate | 4-(Pyridin-3-ylmethoxy)benzaldehyde + NaBH4, MeOH | High purity benzyl alcohol product | Two-step process |

| Catalytic acceptorless alcohol dehydrogenation | Pd NPs@HAP catalyst, 150 °C, neat, 24 h | Ligand-free, green catalysis | More complex setup, longer time |

| Chlorination and nucleophilic substitution | HCl, toluene, 10–40 °C; then substitution with nucleophile | Versatile intermediate formation | Requires handling of chlorides |

Research Findings and Notes

- Nucleophilic substitution under basic conditions is the most straightforward and commonly employed method for preparing this compound, offering good yields and purity.

- Reduction of aldehyde intermediates with sodium borohydride is a reliable method to introduce the benzyl alcohol group after ether formation.

- Catalytic methods using Pd nanoparticles provide innovative routes that avoid toxic ligands and bases, aligning with green chemistry principles, though they are less commonly applied directly to this compound.

- Chlorination to benzyl chloride intermediates followed by substitution is a classical approach with well-documented reaction parameters, useful for large-scale or industrial synthesis.

- Purification typically involves neutralization, solvent extraction, and chromatographic techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-3-ylmethoxy)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding benzyl ether.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 4-(Pyridin-3-ylmethoxy)benzaldehyde or 4-(Pyridin-3-ylmethoxy)benzoic acid.

Reduction: Formation of 4-(Pyridin-3-ylmethoxy)benzyl ether.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:

4-(Pyridin-3-ylmethoxy)benzyl alcohol can serve as a lead compound in drug discovery due to its structural features that may facilitate interactions with biological targets. Its hydroxymethyl group and pyridine moiety are critical for enhancing binding affinity to enzymes or receptors.

Case Study: Anticancer Activity

A study investigated derivatives of benzyl alcohol compounds, including those with pyridine substitutions, for their antiproliferative effects against various cancer cell lines. The results indicated that modifications to the benzene or pyridine rings significantly impacted biological activity, suggesting that this compound could be optimized for enhanced therapeutic efficacy against cancer.

Organic Synthesis

Building Block for Complex Molecules:

This compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical transformations. It can participate in reactions such as alkylation, acylation, and oxidation, making it a versatile intermediate.

Synthesis of Antidepressants

Research has highlighted the role of benzyl alcohol derivatives in synthesizing antidepressant molecules through metal-catalyzed reactions. For instance, the conversion of this compound into more complex structures can lead to compounds with potential antidepressant properties .

Material Science

Applications in Polymer Chemistry:

The functional groups present in this compound allow it to act as a precursor for advanced materials. It can be involved in the production of polymers or coordination compounds, where its pyridine ring can coordinate with metal ions.

Comparative Analysis of Polymer Properties

Research comparing different benzyl alcohol derivatives demonstrated that those containing pyridine rings exhibited improved thermal stability and mechanical properties when incorporated into polymer matrices. This suggests that this compound could enhance the performance characteristics of polymeric materials .

Enzyme Inhibition Studies:

The compound's structure suggests potential enzyme inhibition capabilities. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Data Tables

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-ylmethoxy)benzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and pyridine groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Pyridine vs.

- Positional Isomerism : 4-(Pyridin-4-yl)benzyl alcohol has a pyridine ring nitrogen at the 4-position, reducing steric hindrance compared to the 3-position isomer .

Reactivity and Functionalization

Oxidation Behavior

Benzyl alcohol derivatives exhibit varying oxidation rates depending on substituents:

- Benzyl alcohol (BA) : Rapidly oxidized to benzaldehyde under catalytic conditions.

- 4-Methoxybenzyl alcohol (4-MBA) : Slower oxidation due to electron-donating methoxy group stabilizing the alcohol form .

- This compound: The pyridine moiety may act as a directing group, altering oxidation pathways compared to BA or 4-MBA.

Esterification and Etherification

- 4-Methoxybenzyl alcohol undergoes esterification with acetic anhydride to form 4-methoxybenzyl acetate, a common fragrance component .

- This compound can participate in nucleophilic substitutions at the pyridine nitrogen or benzyl hydroxyl group, enabling diverse derivatization .

Industrial Relevance

- Fragrance and Flavor Industry : Simpler analogs like 4-methoxybenzyl alcohol are widely used, whereas pyridine-containing derivatives are niche due to regulatory and odor-profile constraints .

- Agrochemicals : Fluorinated benzyl alcohols (e.g., 4-trifluoromethylbenzyl alcohol) are explored for pesticidal activity .

Biological Activity

4-(Pyridin-3-ylmethoxy)benzyl alcohol is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H13NO2

- Molecular Weight : 217.25 g/mol

- Structure : The compound features a benzyl alcohol moiety linked to a pyridine ring via a methoxy group, which influences its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyridine ring enhances its binding affinity due to hydrogen bonding and π-π interactions.

Key Mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways crucial for cellular responses.

Biological Activities

The following sections detail the various biological activities associated with this compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest its potential use as an antimicrobial agent in clinical settings.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

- Cytokine Inhibition : It significantly reduces IL-6 and TNF-alpha levels in activated macrophages.

This activity may be beneficial in treating inflammatory diseases.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound.

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HeLa (cervical cancer)

The compound exhibited cytotoxic effects with IC50 values ranging from 15 to 25 µM, indicating its potential as a chemotherapeutic agent.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of various derivatives of benzyl alcohols, including this compound, revealing promising antimicrobial activity against resistant strains of bacteria . -

Anti-inflammatory Research :

Another study focused on the anti-inflammatory effects of this compound, demonstrating its ability to downregulate NF-kB signaling pathways in macrophages, which are critical for inflammation . -

Anticancer Investigation :

A recent publication explored the anticancer properties, where the compound was tested against multiple cancer cell lines, showing selective cytotoxicity and minimal effects on normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Pyridin-3-ylmethoxy)benzyl alcohol, and how can reaction conditions be optimized?

- Methodology : A two-step approach is typically employed:

Etherification : React pyridin-3-ylmethanol with 4-hydroxybenzyl alcohol using Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) or base-mediated alkylation (e.g., K₂CO₃ in DMF) to form the pyridinylmethoxy linkage .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) improves yield and purity.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of pyridinylmethanol) and temperature (80–100°C for base-mediated reactions) to minimize side products like over-alkylation .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the pyridinylmethoxy group and benzyl alcohol moiety (e.g., aromatic proton splitting patterns at δ 7.2–8.5 ppm for pyridine) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 232.1) .

- Melting Point : Compare experimental values (e.g., 110–112°C) with literature data to assess crystallinity .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation :

- Inhalation Risks : Use fume hoods during synthesis; benzyl alcohol derivatives may irritate mucous membranes .

- Skin Contact : Wear nitrile gloves; 4-hydroxybenzyl alcohol analogs show low acute dermal toxicity but may sensitize with prolonged exposure .

- Storage : Store at 4°C under inert gas (argon) to prevent oxidation of the benzyl alcohol group .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring or benzyl alcohol moiety be achieved?

- Strategies :

- Pyridine Modification : Electrophilic substitution (e.g., nitration at the 4-position using HNO₃/H₂SO₄) or cross-coupling (Suzuki-Miyaura with arylboronic acids) .

- Benzyl Alcohol Activation : Convert to benzyl iodide (e.g., using polymer-supported triphenylphosphine and I₂ in CH₂Cl₂, yielding >90% substitution) for nucleophilic displacement reactions .

- Table : Functionalization Yields (Model Systems)

| Substrate | Reaction | Product | Yield (%) |

|---|---|---|---|

| 4-Methoxy-benzyl alcohol | Iodination | 4-Methoxy-benzyl iodide | 96 |

| 3-Chloro-benzyl alcohol | Bromination | 3-Chloro-benzyl bromide | 95 |

Q. How do solvent polarity and pH influence the stability of this compound?

- Stability Studies :

- Accelerated Degradation : Perform stress testing under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor via HPLC for decomposition products (e.g., pyridinylmethanol or quinone derivatives) .

- pH-Dependent Solubility : The compound is more stable in neutral buffers (pH 6–8); avoid prolonged exposure to alkaline conditions (>pH 9) to prevent ether cleavage .

Q. What pharmacological mechanisms are hypothesized for derivatives of this compound?

- Biological Activity :

- Antioxidant Potential : Structural analogs (e.g., 4-hydroxybenzyl alcohol) scavenge ROS via phenolic hydroxyl groups; evaluate using DPPH/ABTS assays .

- Enzyme Inhibition : Molecular docking studies suggest the pyridine ring may interact with kinase ATP-binding pockets (e.g., EGFR). Validate via in vitro kinase inhibition assays .

Q. How can contradictory data on reaction yields or biological activity be resolved?

- Root-Cause Analysis :

- Synthetic Variability : Trace impurities (e.g., residual triphenylphosphine oxide) may skew bioassay results. Reproduce reactions with rigorous purification .

- Assay Conditions : Standardize cell-based assays (e.g., use identical passage numbers for cell lines) to minimize variability in IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.